
N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide
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Overview
Description
. This compound is characterized by its unique structure, which includes a xanthene core, a piperidine ring, and a tetrahydrofuran moiety.
Preparation Methods
One common synthetic route involves the use of metal-catalyzed reactions, such as those involving transition metals like iron, nickel, and ruthenium . These reactions often require specific conditions, such as controlled temperatures and the presence of specific ligands, to ensure the desired product is obtained.
Chemical Reactions Analysis
N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of carboxylic acids, while reduction reactions may yield alcohols .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has potential applications as a ligand for studying protein-ligand interactions. In medicine, it may be investigated for its potential therapeutic effects, such as its ability to inhibit specific enzymes or receptors. In industry, it can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of the Toll-like receptor 4 (TLR4) pathway, which plays a crucial role in the innate immune response . By inhibiting this pathway, the compound may help modulate the immune response and reduce inflammation.
Comparison with Similar Compounds
N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide can be compared with other similar compounds, such as N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzenesulfonamide and N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)cinnamamide. These compounds share similar structural features but differ in their specific functional groups, which can lead to differences in their chemical reactivity and biological activity. The unique combination of the xanthene core, piperidine ring, and tetrahydrofuran moiety in this compound makes it distinct and potentially more versatile in its applications.
Properties
IUPAC Name |
N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3/c27-24(25-15-17-9-12-26(13-10-17)18-11-14-28-16-18)23-19-5-1-3-7-21(19)29-22-8-4-2-6-20(22)23/h1-8,17-18,23H,9-16H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRNJCMZJFGJQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C5CCOC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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